Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline
Abstract In the landscape of modern targeted therapeutics, the strategic selection of bifunctional chemical building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The compound 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline is a highly privileged, versatile fragment frequently utilized in the design of kinase inhibitors and GPCR modulators. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and a self-validating synthetic methodology tailored for drug development professionals.
Structural Rationale & Pharmacophore Mapping
As a Senior Application Scientist, I approach fragment selection by deconstructing the molecule into its functional domains. This specific compound is engineered to address multiple drug design challenges simultaneously:
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Aniline Moiety (Hinge Binder): The primary amine and adjacent aromatic ring serve as a classic hydrogen bond donor/acceptor pair. In kinase inhibitor design, this motif frequently anchors the molecule to the ATP-binding hinge region (e.g., interacting with Met1199 in ALK) [2].
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Carbonyl Linker: The amide carbonyl enforces a degree of conformational planarity and rigidity, restricting rotatable bonds to minimize entropic penalties upon target binding.
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Piperazine Core: The incorporation of a basic piperazine ring (pKa ~7.8) acts as a critical solubilizing group. It ensures the molecule remains protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability.
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2-Methoxyethyl Tail: Extending from the piperazine, this flexible ether tail is designed to project into the solvent-exposed channel of the target protein. It fine-tunes the lipophilicity (LogP) while providing an additional hydrogen-bond acceptor.
Pharmacophore mapping and functional roles of the structural motifs.
Physicochemical Profiling
Understanding the quantitative physicochemical parameters of this building block is essential for predicting its behavior in complex biological systems. The data summarized below reflects the optimal balance between polarity and lipophilicity required for central nervous system (CNS) penetration or systemic circulation [3].
| Property | Value | Clinical / Synthetic Significance |
| IUPAC Name | (2-aminophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C₁₄H₂₁N₃O₂ | Confirms mass for LC-MS tracking. |
| Molecular Weight | 263.34 g/mol | Low MW allows for downstream functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 58.8 Ų | Optimal for membrane permeability; values < 90 Ų generally correlate with good BBB penetration. |
| Calculated LogP (cLogP) | ~ 1.2 - 1.5 | Indicates favorable lipophilicity for oral absorption while preventing non-specific hydrophobic binding. |
| pKa (Basic) | ~ 7.8 (Piperazine N4) | Ensures partial protonation at pH 7.4, enhancing aqueous solubility. |
| Hydrogen Bond Donors (HBD) | 1 (Aniline -NH₂) | Critical for target engagement (e.g., kinase hinge region). |
| Hydrogen Bond Acceptors (HBA) | 5 (N, O atoms) | Facilitates interactions with solvent molecules and target residues. |
Synthetic Methodology
The synthesis of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline relies on a highly efficient, self-validating two-step workflow. The protocol is designed to maximize yield while minimizing the need for complex chromatographic purification.
Synthetic workflow for 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline.
Step-by-Step Protocol
Step 1: Nucleophilic Acyl Substitution (Amide Formation) Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. This selectively scavenges the HCl byproduct generated during the reaction, preventing the protonation of the piperazine nitrogen [1]. If the piperazine were protonated, its nucleophilicity would plummet, stalling the reaction.
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Dissolve 1-(2-methoxyethyl)piperazine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Cool the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the coupling.
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Add 2-nitrobenzoyl chloride (1.05 equiv) dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting piperazine indicates completion.
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Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the nitro intermediate.
Step 2: Catalytic Hydrogenation (Nitro Reduction) Causality Check: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic reduction conditions would protonate the basic piperazine core, creating water-soluble salts that are notoriously difficult to extract during workup. Pd/C ensures a clean, neutral conversion.
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Dissolve the crude nitro intermediate in HPLC-grade methanol (MeOH).
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Carefully add 10% Pd/C (0.1 equiv by weight) under a steady stream of nitrogen to prevent ignition.
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Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm).
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Stir vigorously at room temperature for 4–6 hours.
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Self-Validation: Analyze an aliquot via LC-MS. The mass shift from[M+H]⁺ 294.1 (nitro) to 264.1 (aniline) confirms total reduction.
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Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess MeOH.
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Concentrate the filtrate in vacuo to afford the pure target compound as a viscous oil or low-melting solid.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized fragment before downstream biological application, the following analytical validations are required:
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LC-MS (ESI+): Expected molecular ion peak at m/z 264.1 [M+H]⁺. A single sharp peak in the UV chromatogram (254 nm) confirms >95% purity.
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¹H NMR (400 MHz, CDCl₃):
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Aniline Aromatic Protons: Multiplets observed between δ 6.50 – 7.10 ppm (4H).
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Primary Amine: Broad singlet at ~δ 4.80 ppm (2H), exchangeable with D₂O.
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Methoxy Group: Sharp singlet at δ 3.35 ppm (3H, -OCH₃).
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Piperazine & Tail Protons: Complex multiplets between δ 2.40 – 3.60 ppm integrating for 12H, representing the dynamic piperazine ring and the ethyl chain.
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Applications in Targeted Therapeutics
The structural architecture of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline is not an accident; it is heavily inspired by the pharmacophores of FDA-approved kinase inhibitors. For instance, drugs targeting Anaplastic Lymphoma Kinase (ALK), such as Brigatinib and the experimental inhibitor ASP3026 , heavily rely on aniline-piperazine motifs [2].
In ASP3026, the aniline derivative acts as the primary anchor to the ATP-binding pocket of ALK, while the substituted piperazine ring is directed outward. This specific orientation allows the methoxyethyl tail to interact favorably with the solvent channel, which not only improves the thermodynamic binding signature but also circumvents resistance mutations (e.g., L1196M gatekeeper mutation) that plague first-generation inhibitors like Crizotinib [2]. By utilizing this exact building block, researchers can rapidly generate libraries of novel, orally bioavailable inhibitors with pre-optimized ADME profiles.
References
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Mori, M., Ueno, Y., Konagai, S., et al. "The Selective Anaplastic Lymphoma Receptor Tyrosine Kinase Inhibitor ASP3026 Induces Tumor Regression and Prolongs Survival in Non-Small Cell Lung Cancer Model Mice." Molecular Cancer Therapeutics, vol. 13, no. 2, 2014, pp. 329-340.[Link]
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EMBL-EBI. "Compound Report Card: CHEMBL5185780 (Physicochemical Properties of C14H21N3O2 Aniline Derivatives)." ChEMBL Database, 2026.[Link]
